Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a tetrazole ring fused with a pyrimidine ring in its structure makes it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is often carried out under mild conditions using catalysts such as tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvent-free conditions, and continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole and pyrimidine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidines: Compounds with similar structures but different substituents on the tetrazole or pyrimidine rings.
Triazolo[1,5-a]pyrimidines: Similar heterocyclic compounds with a triazole ring instead of a tetrazole ring.
Uniqueness
Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the presence of both tetrazole and pyrimidine rings
Properties
Molecular Formula |
C18H20ClN5O2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-15(17(25)26-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)24-18(20-11)21-22-23-24/h7-10,14,16H,2-6H2,1H3,(H,20,21,23) |
InChI Key |
ZNXJYGZWZNTYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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